Product packaging for 1-allyl-4-butyrylpiperazine(Cat. No.:)

1-allyl-4-butyrylpiperazine

Cat. No.: B5423915
M. Wt: 196.29 g/mol
InChI Key: QEWWKUNTSHIVFS-UHFFFAOYSA-N
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Description

1-Allyl-4-butyrylpiperazine is a specialized organic compound belonging to the piperazine class, characterized by an allyl group and a butyryl group on the nitrogen atoms of the piperazine ring. This specific structure makes it a valuable building block in organic synthesis and pharmaceutical research. The piperazine core is a common pharmacophore found in a wide range of biologically active molecules and approved drugs . The presence of both allyl and butyryl functional groups provides two distinct reactive sites for further chemical modification. The allyl group is a versatile handle for various chemical transformations, including cross-coupling reactions and polymerizations, due to its unsaturated bond . The butyryl group can influence the molecule's lipophilicity and overall pharmacokinetic properties. As a result, this compound serves as a key synthetic intermediate for medicinal chemists developing new therapeutic agents, particularly in the construction of more complex molecules that target a variety of diseases . Its utility is underscored by the importance of similar N-substituted piperazine derivatives in the synthesis of active pharmaceutical ingredients (APIs) and their impurities . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O B5423915 1-allyl-4-butyrylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-11(14)13-9-7-12(6-4-2)8-10-13/h4H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWKUNTSHIVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-Allyl-4-Butyrylpiperazine

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The most logical approach involves two key disconnections at the carbon-nitrogen bonds formed during the synthesis.

The primary disconnection severs the acyl bond between the piperazine (B1678402) nitrogen and the butyryl group. This reveals 1-allylpiperazine (B86097) as a key intermediate and a butyrylating agent, such as butyryl chloride or butyric anhydride (B1165640), as the acyl source.

A subsequent disconnection of the C-N bond between the piperazine ring and the allyl group in 1-allylpiperazine leads back to the parent piperazine and an allylating agent, typically an allyl halide like allyl bromide. This stepwise analysis suggests a synthetic strategy that involves the sequential introduction of the allyl and butyryl groups onto the piperazine core. An alternative, though often less practical, retrosynthetic pathway could involve constructing the piperazine ring itself with the desired substituents already in place.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound generally rely on a stepwise functionalization of the piperazine ring. This approach is necessary to achieve the desired unsymmetrical substitution pattern and avoid the formation of symmetrical byproducts.

The introduction of the allyl group onto the piperazine ring is typically achieved through a nucleophilic substitution reaction. In this step, piperazine acts as a nucleophile, attacking an electrophilic allyl source.

One of the most common methods involves the direct alkylation of piperazine with an allyl halide, such as allyl bromide or allyl chloride. To favor mono-alkylation and obtain 1-allylpiperazine, a large excess of piperazine is often used relative to the allylating agent. This statistical control helps to minimize the formation of the symmetrically disubstituted 1,4-diallylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, reductive amination can be employed. This would involve the reaction of piperazine with acrolein, followed by the reduction of the resulting enamine or iminium intermediate. However, this method can be more complex to control and may lead to side reactions.

Table 1: Comparison of Alkylation Strategies for Piperazine

Method Alkylating Agent Typical Reagents & Conditions Advantages Disadvantages
Direct Alkylation Allyl bromide/chloride Excess piperazine, K2CO3, acetonitrile (B52724), reflux Simple procedure, readily available reagents Requires large excess of piperazine to ensure mono-substitution

| Reductive Amination | Acrolein | NaBH(OAc)3, dichloroethane | Milder conditions | Potential for polymerization of acrolein, side reactions |

Once 1-allylpiperazine has been synthesized and isolated, the next step is the acylation of the remaining secondary amine. This reaction introduces the butyryl group to form the final product, this compound.

The most straightforward method for this transformation is the Schotten-Baumann reaction. This involves treating 1-allylpiperazine with butyryl chloride in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

An alternative approach is the use of butyric anhydride as the acylating agent. While generally less reactive than acyl chlorides, anhydrides offer the advantage of producing a carboxylic acid byproduct, which can be easier to remove from the reaction mixture than hydrogen halides. This reaction may require heating or the use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to proceed at a reasonable rate.

The most common and generally preferred route involves the initial alkylation of piperazine to form 1-allylpiperazine, followed by the acylation of this intermediate to yield the final product. This sequence is often favored because the electron-withdrawing nature of the butyryl group would deactivate the second nitrogen, making a subsequent alkylation more difficult.

Conversely, one could envision a route where piperazine is first acylated to form 1-butyrylpiperazine. However, the subsequent alkylation of the remaining nitrogen with an allyl halide could be challenging due to the reduced nucleophilicity of the piperazine ring caused by the amide group. This route would likely require harsher reaction conditions and may result in lower yields.

Advanced Synthetic Methodologies

While classical methods are effective, modern organic synthesis often seeks to employ more efficient and versatile catalytic approaches. These advanced methodologies can offer improvements in terms of reaction conditions, substrate scope, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. While these reactions are most commonly applied to the formation of N-aryl and N-vinyl bonds, modifications and developments have expanded their utility to include the formation of N-alkyl bonds.

In the context of synthesizing this compound, a catalytic approach could potentially be used for the initial allylation step. The reaction of piperazine with an allyl electrophile, such as allyl acetate (B1210297) or allyl carbonate, could be catalyzed by a palladium complex. These reactions often proceed under milder conditions than traditional alkylations and can exhibit high selectivity.

Furthermore, iridium-catalyzed asymmetric allylic amination has emerged as a powerful tool for the enantioselective synthesis of chiral amines. While 1-allylpiperazine itself is not chiral, this methodology highlights the potential of modern catalytic systems to achieve highly selective and complex transformations on piperazine-like scaffolds. The application of such advanced catalytic methods could provide a more efficient and elegant route to this compound and its analogs.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Piperazine
1-allylpiperazine
Butyryl chloride
Butyric anhydride
Allyl bromide
Allyl chloride
1,4-diallylpiperazine
Acrolein
1-butyrylpiperazine
Allyl acetate
Allyl carbonate
Triethylamine
4-dimethylaminopyridine (DMAP)
Sodium borohydride (B1222165) triacetate
Potassium carbonate

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of chiral piperazine derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. Achieving stereoselectivity in the synthesis of compounds like this compound, where a chiral center could be introduced, can be accomplished through several strategies.

One common approach involves the use of a chiral pool, starting from readily available enantiopure materials such as amino acids. ingentaconnect.com For instance, a chiral diamine precursor, derived from a natural amino acid, can be used to construct the piperazine ring, thereby establishing a specific stereochemistry. ingentaconnect.com The subsequent N-allylation and N-acylation steps would then yield the enantiomerically enriched target compound.

Another powerful method is catalytic asymmetric synthesis. Asymmetric allylic alkylation has been successfully employed for the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. caltech.edunih.gov This method utilizes a palladium catalyst with a chiral ligand to control the stereochemical outcome of the reaction. caltech.edunih.gov While not directly applied to this compound, this strategy could be adapted for the stereoselective allylation of a suitable piperazine precursor.

The table below illustrates a hypothetical stereoselective synthesis of a chiral analog of this compound, drawing upon established methodologies for chiral piperazine synthesis.

Table 1: Hypothetical Stereoselective Synthesis of a Chiral Piperazine Derivative

Step Reactant 1 Reactant 2 Catalyst/Reagent Solvent Conditions Product Ref.
1 Chiral N-Boc-diamine Butyryl chloride Triethylamine Dichloromethane 0 °C to rt Chiral N-Boc-N'-butyryl-diamine muni.cz
2 Chiral N-Boc-N'-butyryl-diamine Trifluoroacetic acid - Dichloromethane rt Chiral N-butyryl-diamine muni.cz

The diastereoselective elaboration of piperazine intermediates is also a viable route. For example, metalation of a chiral, orthogonally protected 2-oxopiperazine followed by reaction with an electrophile can lead to disubstituted oxopiperazines with high diastereoselectivity. ingentaconnect.com Subsequent reduction would furnish the chiral piperazine core. ingentaconnect.com

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 1,4-disubstituted piperazines like this compound, several one-pot strategies can be envisioned.

Multicomponent reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules from simple starting materials. While a direct MCR for this compound is not explicitly described, the principles of MCRs, such as the Ugi reaction, can be adapted to create substituted piperazines in a single step. wikipedia.org

A more direct one-pot approach for this compound could involve the sequential addition of reagents to a piperazine starting material. For instance, piperazine could first be acylated with butyryl chloride, and then, without purification of the intermediate, subjected to allylation with an allyl halide. The chemoselectivity of these reactions can often be controlled by adjusting the reaction conditions, such as temperature and the nature of the base used. muni.cz The use of a supported piperazin-1-ium (B1237378) cation has been shown to be effective for direct chemoselective acylation. muni.cz

The table below outlines a potential one-pot synthesis of this compound.

Table 2: Proposed One-Pot Synthesis of this compound

Step Starting Material Reagent 1 Reagent 2 Solvent Conditions Product Ref.
1 Piperazine Butyryl chloride Triethylamine Tetrahydrofuran 0 °C, 1h 1-Butyrylpiperazine (in situ) patsnap.com

Purification and Isolation Techniques for Piperazine Derivatives

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity. For piperazine derivatives such as this compound, a combination of techniques is typically employed.

Following the synthesis, the crude reaction mixture is often subjected to a work-up procedure to remove inorganic salts and other water-soluble impurities. This usually involves extraction with an organic solvent, followed by washing with aqueous solutions and drying of the organic phase. tandfonline.com

For non-volatile and thermally stable piperazine derivatives, distillation under reduced pressure can be an effective method for purification. However, for more complex or thermally sensitive molecules, chromatographic techniques are generally preferred.

Chromatographic Methods are widely used for the separation and purification of piperazine derivatives. tandfonline.commdpi.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography. tandfonline.com For piperazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase with a variety of solvent systems. tandfonline.com

Column Chromatography: This is a standard technique for the preparative purification of piperazine derivatives. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the target compound and the impurities to be removed. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating compounds with different polarities. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful tool. rdd.edu.iq This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape. mdpi.comnih.gov

Crystallization can be an effective final purification step if the compound is a solid at room temperature. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

The choice of purification method depends on the physical properties of this compound (e.g., solid or liquid, volatility, thermal stability) and the nature of the impurities present.

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR and Raman), a comprehensive picture of the connectivity and functional groups within 1-allyl-4-butyrylpiperazine can be established.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Assignment

NMR spectroscopy is a powerful tool for elucidating the detailed structure and conformational dynamics of molecules in solution. researchgate.net For this compound, both ¹H and ¹³C NMR would provide key information.

Due to the restricted rotation around the amide C-N bond, N-acylpiperazines can exist as a mixture of syn and anti rotamers, which are often observable by NMR at room temperature. nih.gov This restricted rotation would lead to a doubling of some NMR signals. Furthermore, the piperazine (B1678402) ring itself typically adopts a chair conformation, and the interconversion between the two chair forms can also be slow on the NMR timescale, further complicating the spectra. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the allyl, butyryl, and piperazine protons. The terminal vinyl protons of the allyl group would appear in the olefinic region (typically δ 5.0-6.0 ppm), with the methine proton appearing as a complex multiplet. researchgate.net The methylene (B1212753) protons adjacent to the nitrogen of the allyl group would likely be found around δ 3.0 ppm. researchgate.net For the butyryl group, the α-methylene protons adjacent to the carbonyl would be the most downfield, followed by the β-methylene and the terminal methyl protons. The piperazine ring protons would likely appear as complex multiplets in the δ 2.3-3.7 ppm region. The presence of rotamers could lead to two sets of signals for the piperazine and adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the butyryl group would have a characteristic chemical shift in the δ 170-175 ppm region. The olefinic carbons of the allyl group would appear around δ 115-135 ppm. The various methylene carbons of the piperazine ring and the alkyl chain of the butyryl group would resonate in the upfield region of the spectrum. Similar to the ¹H NMR, the presence of rotamers would result in the observation of more than the expected number of signals. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Proton (¹H) Chemical Shift (ppm, predicted) Carbon (¹³C) Chemical Shift (ppm, predicted)
Allyl CH=CH₂5.7-5.9 (m, 1H)134-136
Allyl CH=CH5.1-5.3 (m, 2H)117-119
Allyl N-CH~3.0 (d, 2H)58-60
Piperazine (allyl side)2.3-2.6 (m, 4H)52-54
Piperazine (butyryl side)3.4-3.7 (m, 4H)40-45
Butyryl C=O-172-174
Butyryl α-CH~2.3 (t, 2H)35-37
Butyryl β-CH~1.6 (sext, 2H)18-20
Butyryl γ-CH~0.9 (t, 3H)13-15

Note: The chemical shifts are approximate and can be influenced by the solvent and the presence of conformational isomers. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its elemental composition. americanpharmaceuticalreview.com For this compound (C₁₁H₂₀N₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass of this compound is 196.1576 Da. An HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically within a few parts per million (ppm). nist.gov This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net

Data Table: Theoretical HRMS Data for this compound

Formula Ion Calculated m/z
C₁₁H₂₀N₂O[M+H]⁺197.1648
C₁₁H₂₀N₂O[M+Na]⁺219.1468

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways would likely involve cleavage of the allyl and butyryl groups, as well as fragmentation of the piperazine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.comrenishaw.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the range of 1630-1680 cm⁻¹. researchgate.net Other key absorptions would include the C-H stretching vibrations of the alkyl and allyl groups (around 2800-3000 cm⁻¹), the C=C stretching of the allyl group (around 1640 cm⁻¹), and various C-N stretching and bending vibrations. nist.gov

Raman Spectroscopy: In the Raman spectrum, the non-polar C=C double bond of the allyl group is expected to show a strong signal around 1640 cm⁻¹. edinst.com The C-H stretching vibrations would also be prominent. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the piperazine ring. americanpharmaceuticalreview.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted) Intensity
C=O Stretch (Amide)1630-16801630-1680Strong (IR), Medium (Raman)
C=C Stretch (Allyl)~1640~1640Medium (IR), Strong (Raman)
C-H Stretch (Alkyl/Allyl)2800-30002800-3000Strong (IR & Raman)
N-H Bending (if present)1550-1650-Medium (IR)
C-N Stretch1000-12501000-1250Medium (IR & Raman)

X-ray Crystallography for Solid-State Molecular Architecture

While no crystal structure for this compound has been reported, X-ray crystallography of related N-acylpiperazines reveals important structural features that can be extrapolated. researchgate.netresearchgate.net A single-crystal X-ray diffraction study would provide definitive information about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. rsc.org

It is highly probable that the piperazine ring in this compound would adopt a chair conformation in the solid state, as this is the most stable arrangement for six-membered saturated heterocyclic rings. nih.gov The substituents at the nitrogen atoms (allyl and butyryl) would likely occupy equatorial positions to minimize steric hindrance. The amide group would be planar, and its orientation relative to the piperazine ring would be a key conformational feature. Intermolecular hydrogen bonding, potentially involving the carbonyl oxygen and protons from adjacent molecules, could play a significant role in the crystal packing. rsc.org

Conformational Preferences and Dynamics of the Piperazine Ring System

The conformational landscape of this compound is primarily dictated by the piperazine ring and the rotational barrier of the N-butyryl group.

The piperazine ring is expected to exist predominantly in a chair conformation. Ring inversion between the two possible chair forms is a dynamic process, the rate of which can be studied by variable temperature NMR. nih.gov The energy barrier for this inversion is influenced by the nature of the substituents on the nitrogen atoms.

A significant conformational feature of N-acylpiperazines is the restricted rotation around the amide (N-C=O) bond due to its partial double bond character. nih.gov This leads to the existence of two planar rotamers, often referred to as E and Z isomers. The energy difference between these rotamers is generally small, and they can coexist in solution at room temperature. The steric bulk of the groups attached to the nitrogen and the carbonyl carbon can influence the relative populations of these rotamers. For this compound, the interplay between the chair-chair interconversion of the piperazine ring and the rotation around the N-butyryl bond would result in a complex conformational equilibrium.

Tautomerism and Isomerism Considerations

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most likely form of tautomerism to consider would be amide-imidic acid tautomerism. However, for simple, non-conjugated amides, the amide form is overwhelmingly more stable than the imidic acid tautomer. Therefore, significant concentrations of tautomeric forms of this compound are not expected under normal conditions.

The primary isomeric considerations for this molecule are conformational isomers (rotamers and ring conformers) as discussed in the previous section, and geometric (cis/trans) isomerism is not applicable to the double bond in the terminal allyl group.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for optimizing molecular geometry to its lowest energy state and for calculating various electronic descriptors. For 1-allyl-4-butyrylpiperazine, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to predict its three-dimensional structure. ijcce.ac.ir The piperazine (B1678402) ring is known to adopt various conformations, such as chair and boat, and DFT can determine the most stable arrangement. ijcce.ac.ir

The optimization process yields key geometric parameters. Furthermore, electronic properties that govern the molecule's behavior in different environments can be calculated. These theoretical studies on piperazine derivatives provide a foundation for understanding their structure and reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Hypothetical Value Unit Significance
Total Energy -850.123 Hartrees Indicates the molecule's stability at its optimized geometry.
Dipole Moment 3.45 Debye Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions.
Bond Length (C=O) 1.23 Ångström (Å) Provides insight into the double bond character of the carbonyl group.
Bond Angle (C-N-C) 112.5 Degrees (°) Defines the geometry of the piperazine ring.

Note: The data in this table is illustrative and represents the type of results that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the nitrogen and oxygen atoms are expected to significantly influence the distribution of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Orbital Hypothetical Energy Unit Implication
HOMO -6.8 eV Electron-donating capability, potential sites for electrophilic attack.
LUMO -0.5 eV Electron-accepting capability, potential sites for nucleophilic attack.

Note: The data in this table is illustrative and represents the type of results that would be obtained from FMO analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. usm.my Given the conformational flexibility of the allyl and butyryl side chains in this compound, MD simulations are indispensable for exploring its accessible conformational space. rsc.org By simulating the molecule in a solvent box (e.g., water) over a timescale of nanoseconds to microseconds, a trajectory of its dynamic behavior can be generated. rsc.orgnih.gov

Analysis of this trajectory can reveal the preferred conformations, the transitions between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. Enhanced sampling methods can further extend the utility of MD simulations to explore larger portions of the conformational landscape. frontiersin.org

Ligand-Based and Structure-Based Molecular Modeling Approaches

Molecular modeling encompasses a range of techniques used to build and analyze three-dimensional models of molecules and their interactions. These approaches are broadly categorized as ligand-based, which rely on the properties of known active molecules, and structure-based, which utilize the 3D structure of the biological target.

Molecular docking is a prominent structure-based method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique involves placing the ligand (this compound) into the binding site of a macromolecule and evaluating the binding affinity using a scoring function. Such studies on piperazine derivatives have provided insights into their interactions with various receptors. nih.gov

For this compound, a hypothetical docking study could be performed against a target like a G-protein coupled receptor or an enzyme, where piperazine-containing molecules are known to be active. The results would predict the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and a quantitative estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound

Parameter Hypothetical Result Significance
Binding Affinity -8.5 kcal/mol A quantitative prediction of the strength of the ligand-receptor interaction.
Hydrogen Bonds N-H of piperazine with Asp110; C=O of butyryl with Ser190 Identifies key specific interactions that stabilize the binding pose.
Hydrophobic Interactions Allyl group with Leu85, Val114; Butyryl chain with Phe290 Highlights non-polar interactions contributing to binding affinity.

Note: The data in this table is illustrative, based on a hypothetical protein target, and represents the type of output from a molecular docking simulation.

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated from the structure of this compound, highlighting features like the hydrogen bond accepting nitrogen atoms of the piperazine ring, the hydrogen bond accepting carbonyl oxygen, and the hydrophobic regions of the allyl and butyryl groups.

This model can then be used as a 3D query to search large chemical databases in a process called virtual screening, efficiently identifying other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This approach is a powerful tool in the early stages of drug discovery.

Table 4: Hypothetical Pharmacophore Features of this compound

Feature Number of Points Location Role in Binding
Hydrogen Bond Acceptor (HBA) 2 Piperazine nitrogen, Butyryl oxygen Forms hydrogen bonds with donor groups on the receptor.
Hydrophobic (HY) 2 Allyl group, Butyryl alkyl chain Engages in van der Waals and hydrophobic interactions.

Note: The data in this table is illustrative and represents the key chemical features that would be identified in a pharmacophore model.

Prediction of Spectroscopic Properties from First Principles

The theoretical prediction of spectroscopic properties for molecules like this compound using first-principles quantum chemical methods is a powerful tool in computational chemistry. These ab initio and Density Functional Theory (DFT) calculations allow for the elucidation of a molecule's spectroscopic characteristics (such as NMR, IR, and UV-Vis spectra) before its synthesis or experimental analysis. This predictive capability is invaluable for confirming molecular structures, understanding electronic transitions, and interpreting experimental data.

The process begins with the optimization of the molecule's three-dimensional geometry. Using a chosen level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the calculation finds the lowest energy conformation of the molecule, which is essential for accurate spectral prediction. Once the optimized geometry is obtained, further calculations can be performed to determine various spectroscopic properties.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) that would be observed experimentally.

Similarly, Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the nuclear positions. The resulting vibrational modes can be animated to visualize the specific bond stretches, bends, and torsions, aiding in the assignment of peaks in an experimental IR spectrum.

The prediction of Ultraviolet-Visible (UV-Vis) spectra is accomplished through methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption.

It is important to note that the accuracy of these predictions is highly dependent on the computational method, the basis set employed, and whether environmental factors, such as the solvent, are included in the model. While no specific first-principles spectroscopic studies for this compound are available in the current literature, the following tables represent the type of data that such computational studies would generate.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Atom Position Predicted ¹³C Chemical Shift (ppm)
H (allyl, =CH)5.75 - 5.85C (butyryl, C=O)172.5
H (allyl, =CH₂)5.15 - 5.25C (allyl, =CH)134.8
H (allyl, -CH₂-)3.05C (allyl, =CH₂)117.3
H (piperazine, ring)2.30 - 2.50 & 3.40 - 3.60C (allyl, -CH₂-)61.9
H (butyryl, -CH₂-)2.25C (piperazine, ring)52.8 & 45.4
H (butyryl, -CH₂-)1.60C (butyryl, -CH₂-)36.1
H (butyryl, -CH₃)0.95C (butyryl, -CH₂-)18.4
C (butyryl, -CH₃)13.9

Table 2: Hypothetical Predicted Major Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description of Motion
C-H stretch (alkenyl)3080Stretching of C-H bonds on the allyl double bond
C-H stretch (aliphatic)2950 - 2850Asymmetric and symmetric stretching of C-H bonds in the piperazine and butyryl groups
C=O stretch (amide)1645Stretching of the carbonyl group in the butyryl moiety
C=C stretch (alkenyl)1640Stretching of the carbon-carbon double bond in the allyl group
C-N stretch1150 - 1000Stretching of carbon-nitrogen bonds in the piperazine ring

Table 3: Hypothetical Predicted UV-Vis Absorption for this compound

Electronic Transition Predicted λmax (nm) Predicted Oscillator Strength (f)
n → π2150.45
π → π1950.12

Mechanistic Investigations of Molecular Interactions Non Human, Non Clinical Focus

In Vitro Receptor Binding Affinity Profiling with Specific Receptor Subtypes

The interaction of a compound with various receptor subtypes is a critical step in understanding its pharmacological potential. For piperazine (B1678402) derivatives, which are known to interact with a range of receptors, a comprehensive binding affinity profile is typically generated. This is often accomplished through radioligand binding assays.

In these assays, a radiolabeled ligand with known affinity for a specific receptor subtype is incubated with a preparation of cells or membranes expressing that receptor. The test compound, in this case, 1-allyl-4-butyrylpiperazine, would be added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor.

Studies on related arylpiperazine derivatives have shown significant affinity for dopamine (B1211576) (D₂, D₃, D₄) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. Future research on this compound would likely involve screening against a panel of these and other relevant G-protein coupled receptors (GPCRs) to determine its binding profile.

Table 1: Hypothetical In Vitro Receptor Binding Affinity Data for this compound

Receptor SubtypeRadioligandKᵢ (nM)
Dopamine D₂[³H]SpiperoneData not available
Dopamine D₃[³H]7-OH-DPATData not available
Serotonin 5-HT₁ₐ[³H]8-OH-DPATData not available
Serotonin 5-HT₂ₐ[³H]KetanserinData not available
Adrenergic α₁[³H]PrazosinData not available

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Enzymatic Inhibition or Activation Studies In Vitro

To assess the potential of this compound to modulate the activity of key enzymes, in vitro inhibition or activation assays would be performed. Given the structural similarities to other pharmacologically active compounds, enzymes such as cyclooxygenases (COX-1 and COX-2), acetylcholinesterase (AChE), and various metabolic enzymes (e.g., cytochrome P450 isoenzymes) would be of interest.

For example, to evaluate COX inhibition, the ability of this compound to prevent the conversion of arachidonic acid to prostaglandin (B15479496) H₂ by purified COX-1 and COX-2 enzymes would be measured. The IC₅₀ value would be determined to quantify its inhibitory potency. Similar principles apply to other enzyme assays, where the effect of the compound on the enzyme's catalytic activity is measured, often using a chromogenic or fluorogenic substrate. Some piperazine derivatives have been investigated for their urease inhibitory activity.

Table 2: Illustrative Enzymatic Inhibition Profile for this compound

EnzymeAssay TypeIC₅₀ (µM)
COX-1ColorimetricData not available
COX-2ColorimetricData not available
AcetylcholinesteraseEllman's ReagentData not available

This table is for illustrative purposes only and does not represent published data.

Interaction with Cellular Components and Organelle-Specific Localization (Non-Human Cell Lines)

Understanding how a compound interacts with and distributes within a cell is crucial for elucidating its mechanism of action. Studies in non-human cell lines (e.g., murine neuronal cells, Chinese Hamster Ovary (CHO) cells) would be employed to investigate the cellular uptake, distribution, and potential organelle-specific localization of this compound.

Fluorescently labeling the compound or using specific fluorescent probes for various organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes) in conjunction with confocal microscopy would allow for the visualization of its subcellular distribution. Furthermore, co-localization studies with known organelle markers would provide more definitive evidence of its localization.

Modulation of Ion Channels and Transporters (Non-Human Systems)

The ability of this compound to modulate the function of ion channels and transporters would be assessed using electrophysiological techniques, such as patch-clamp, on non-human cell lines expressing specific channels or transporters. For instance, its effect on voltage-gated sodium, potassium, and calcium channels, or on neurotransmitter transporters like the dopamine transporter (DAT) and serotonin transporter (SERT), could be investigated.

These experiments would reveal whether the compound acts as a blocker, opener, or modulator of these channels and transporters, and would characterize the concentration-dependence and kinetics of these interactions. The modulation of ion channels is a key mechanism for many centrally active drugs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Structural Modification of 1-Allyl-4-Butyrylpiperazine

The rational modification of this compound is guided by established medicinal chemistry principles. The core piperazine (B1678402) ring, the N1-allyl group, and the N4-butyryl group are the primary sites for structural alteration. Design strategies focus on systematically varying key physicochemical properties such as lipophilicity, steric bulk, hydrogen bonding capacity, and electronic distribution to enhance biological activity.

Key design principles include:

Scaffold Hopping and Ring Variation: While the piperazine ring is a common scaffold in medicinal chemistry, modifications could involve its replacement with other heterocyclic systems to explore different spatial arrangements of the side chains.

Steric Hindrance and Conformational Rigidity: The introduction of bulky groups or the incorporation of cyclic structures can influence the molecule's conformation. nih.gov For instance, replacing the flexible butyryl group with a more rigid cyclic acyl moiety could lock the molecule into a more biologically active conformation.

Introduction of Polar Functional Groups: Adding hydrogen bond donors or acceptors can improve solubility and introduce new interactions with a biological target. nih.gov

Systematic Derivatization and Analog Synthesis

Table 1: Hypothetical Analogs of this compound for SAR Studies

Modification SiteOriginal GroupExample ModificationsRationale for Modification
N4-Acyl Chain ButyrylAcetyl, Propionyl, Valeryl, CyclohexanecarbonylTo study the effect of chain length and lipophilicity on activity.
N1-Substituent AllylPropyl, Benzyl, Cyclopropylmethyl, (Tetrahydropyran-4-yl)methylTo explore the impact of steric bulk, aromaticity, and polarity at this position. nih.gov
Piperazine Ring PiperazineHomopiperazine, 2-MethylpiperazineTo alter the core scaffold's geometry and basicity.

Elucidation of Key Structural Features for Modulated Biological Activity

Through the systematic synthesis and subsequent biological evaluation of analogs, key structural features essential for activity can be identified. For piperazine-based compounds, SAR studies have often revealed critical roles for the substituents on both nitrogen atoms. nih.govnih.gov

For this compound, SAR exploration would likely focus on:

The N4-Butyryl Group: This acyl moiety may be crucial for activity, potentially fitting into a hydrophobic pocket of a target protein. The carbonyl oxygen could act as a hydrogen bond acceptor. Studies on related 4-acyl-piperazin-2-ones showed that the nature of the acyl group significantly impacts inhibitory activity. nih.gov

The N1-Allyl Group: The allyl group is a relatively small, non-polar substituent. Its double bond could be involved in specific electronic interactions, or it may simply occupy a specific volume within the binding site. Replacing it with saturated alkyl or larger aromatic groups would clarify its role. nih.gov

The Piperazine Core: The piperazine ring itself serves as a central scaffold, orienting the N1 and N4 substituents in a specific spatial relationship. Its basic nitrogen atoms could be involved in salt-bridge interactions if protonated at physiological pH.

Development of QSAR Models for Predictive Activity Assessment

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. academicjournals.org This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. d-nb.info The development of a robust QSAR model involves calculating molecular descriptors and using statistical methods to create and validate a predictive equation. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They are categorized into several classes, including electronic, steric, hydrophobic, and topological. For a QSAR study on this compound analogs, a wide range of descriptors would be calculated. frontiersin.org

Table 2: Common Physicochemical Descriptors in QSAR Studies

Descriptor ClassDescriptor NameAbbreviationSignificance in Drug Action
Hydrophobic Partition CoefficientlogPMeasures lipophilicity, affecting solubility and membrane transport. researchgate.net
Steric Molar RefractivityMRRelates to molecular volume and polarizability, indicating potential for steric fit and dispersion forces. nih.gov
Electronic Dipole MomentµIndicates the polarity of the molecule, which influences electrostatic interactions. nih.gov
Electronic Highest Occupied Molecular Orbital EnergyE-HOMORelates to the molecule's ability to donate electrons. mdpi.com
Electronic Lowest Unoccupied Molecular Orbital EnergyE-LUMORelates to the molecule's ability to accept electrons. mdpi.com
Topological Topological Polar Surface AreaTPSAEstimates the surface area of polar atoms, correlating with transport properties. mdpi.com
Constitutional Molecular WeightMWRepresents the size of the molecule. frontiersin.org

A QSAR model for piperazine derivatives might reveal, for instance, that biological activity increases with higher molar refractivity (MR) at the N4 position but decreases with a high logP value, suggesting a need for a bulky but moderately polar substituent for optimal performance. researchgate.net

The reliability and predictive power of a QSAR model must be rigorously validated using statistical metrics. academicjournals.org This ensures that the correlation found is not due to chance. Validation is typically performed using internal methods (like cross-validation) on the training set and external validation on an independent test set of molecules. scispace.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionIndication of a Good Model
Coefficient of Determination Measures the fraction of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).A value close to 1.0 indicates a good fit for the training set. openpharmaceuticalsciencesjournal.com
Cross-validated R² Q² or R²cvA measure of the model's predictive power, typically calculated using the leave-one-out (LOO) method.A value > 0.5 is generally considered acceptable. researchgate.netmdpi.com
Predicted R² for Test Set R²predMeasures the model's ability to predict the activity of an external set of compounds not used in model generation.A value > 0.5 or 0.6 indicates good predictive ability. mdpi.comscispace.com
F-statistic FA measure of the statistical significance of the overall regression model.A high F-value with a low p-value indicates a statistically significant model. nih.gov

A robust QSAR model for this compound analogs would exhibit high values for R², Q², and R²pred, indicating that it is both well-fitted to the existing data and has strong predictive power for new molecules. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

Integration of Computational and Experimental SAR Data

The most effective drug discovery programs integrate computational and experimental approaches in an iterative cycle. QSAR models, built from initial experimental data, can predict a set of novel analogs with potentially enhanced activity. aaup.edu These prioritized compounds are then synthesized and tested experimentally. The new biological data is then used to refine and improve the QSAR model, leading to a more accurate understanding of the SAR and a more efficient path toward an optimized lead compound. This synergy between in silico prediction and real-world experimentation accelerates the discovery process and reduces the costs associated with synthesizing and testing less promising molecules. d-nb.info

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are powerful tools for assessing the purity of 1-allyl-4-butyrylpiperazine and for separating it from related substances and impurities. The selection of a specific technique is contingent on the physicochemical properties of the compound and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the non-volatile and thermally labile this compound. The development of a robust HPLC method necessitates the systematic optimization of several key parameters to achieve the desired separation efficiency and peak resolution.

A typical starting point for method development involves a reversed-phase approach, utilizing a C18 column. The mobile phase composition, a critical factor, is often a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can significantly influence the retention and peak shape of the basic piperazine (B1678402) moiety and should be carefully controlled.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table represents a hypothetical starting point for method development and would require empirical optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be an invaluable tool for identifying and quantifying volatile impurities or degradation products. Furthermore, derivatization of the parent compound can render it amenable to GC analysis. For instance, acylation or silylation of any potential reactive functional groups could increase its volatility.

The mass spectrometer detector offers high selectivity and sensitivity, providing structural information that is crucial for the unequivocal identification of unknown peaks. The fragmentation pattern of this compound and its derivatives under electron ionization would yield characteristic ions that can be used for its specific detection.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This technology affords higher resolution, improved sensitivity, and substantially faster analysis times. For the analysis of this compound, a UPLC method would offer a considerable advantage in throughput for quality control environments and in resolving complex mixtures of related substances. The principles of method development are analogous to HPLC but are adapted for the higher pressures and faster flow rates characteristic of UPLC systems.

Advanced Electrophoretic Methods

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. For a basic compound like this compound, which would be protonated at low pH, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation in CZE is governed by the charge-to-size ratio of the ions.

Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. The use of additives to the BGE, such as organic solvents or cyclodextrins, can further enhance separation selectivity.

Table 2: Potential Capillary Electrophoresis Parameters for this compound

ParameterCondition
Capillary Fused Silica (B1680970), 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 20 kV
Capillary Temperature 25 °C
Detection UV at 200 nm
Injection Hydrodynamic (50 mbar for 5 s)

This table presents a theoretical set of conditions that would serve as a basis for method development.

Chiral Separation Techniques for Enantiomeric Purity Determination (if applicable)

Should this compound possess a chiral center, the determination of its enantiomeric purity is a critical regulatory requirement. Chiral separation can be achieved using specialized chromatographic or electrophoretic techniques.

In HPLC, chiral stationary phases (CSPs) are commonly employed. These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a first choice for screening. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, plays a crucial role in achieving enantioseparation.

Alternatively, chiral additives can be incorporated into the mobile phase in HPLC or the background electrolyte in CE to induce separation on a non-chiral stationary phase.

No Scientific Data Found for this compound's Environmental Fate and Chemical Stability

A comprehensive search of academic and scientific databases has revealed no specific studies on the environmental fate and chemical stability of the compound this compound. Consequently, detailed, data-driven information regarding its degradation pathways, oxidative and thermal stability, and biodegradability is not available in the current scientific literature.

The investigation sought to provide an academic perspective on the following aspects of this compound:

Environmental Fate and Chemical Stability Studies Academic Perspective

Biodegradability Assessment in Model Systems (Non-Environmental Impact Assessment):No assessments of the biodegradability of 1-allyl-4-butyrylpiperazine by microorganisms in controlled systems have been documented.

Without primary research or review articles that focus on this compound, it is not possible to generate the thorough, informative, and scientifically accurate content requested. The strict adherence to providing information solely on this compound, as per the instructions, cannot be fulfilled due to the lack of available data.

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Routes to Substituted Piperazine (B1678402) Systems

The development of efficient and selective methods for synthesizing substituted piperazines is a cornerstone of medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in FDA-approved drugs, yet a significant majority of these compounds are only substituted at the nitrogen atoms. nih.govmdpi.com This leaves a vast chemical space untapped, encouraging the development of new routes to access carbon-functionalized piperazine rings. nih.gov

Future exploration is focused on creating highly substituted and functionalizable piperazines with high yields and stereoselectivity. Modern synthetic strategies are moving beyond traditional methods to more sophisticated and efficient approaches.

Key areas of development include:

Multi-component Reactions: One-pot, three-component synthetic routes are being developed to construct highly substituted piperazines from simple precursors like N-activated aziridines, anilines, and propargyl carbonates. acs.org

Catalytic C-H Functionalization: Direct functionalization of the carbon atoms of the piperazine ring is a significant area of advancement. mdpi.com Photoredox catalysis, for instance, has been used for the site-selective C-H alkylation and arylation of piperazine substrates. mdpi.comacs.org

Novel Cyclization Strategies: Researchers are exploring new cyclization methods, such as the palladium-catalyzed cyclization of propargyl units with diamine components, to create highly substituted piperazines with excellent control over regio- and stereochemistry. organic-chemistry.org Another approach involves the catalytic reductive cyclization of dioximes derived from primary amines and nitrosoalkenes. nih.gov

Flow Chemistry: The transition from batch to continuous flow conditions for reactions like photoredox catalysis offers advantages in terms of scalability and sustainability. mdpi.com

A summary of some novel synthetic approaches is presented below:

Synthetic StrategyDescriptionKey Advantages
One-Pot Three-Component Synthesis A reaction involving N-activated aziridines, anilines, and propargyl carbonates to form highly substituted piperazines. acs.orgHigh efficiency, high yields, excellent stereoselectivity. acs.org
Photoredox Catalysis Utilizes visible light and a photocatalyst to enable C-H functionalization of the piperazine ring. mdpi.comacs.orgMild reaction conditions, high functional group tolerance, site-selectivity. acs.org
Palladium-Catalyzed Cyclization Couples a propargyl unit with diamine components to form the piperazine ring. organic-chemistry.orgHigh yields, excellent regio- and stereochemical control. organic-chemistry.org
Amino Acid-Derived Synthesis A five-step route starting from optically pure amino acids to produce chiral 3-substituted piperazine-2-acetic acid esters. nih.govtmc.eduAccess to enantiomerically pure substituted piperazines. nih.govtmc.edu

These evolving synthetic methodologies will be crucial for accessing novel derivatives of 1-allyl-4-butyrylpiperazine, enabling a more thorough investigation of its structure-activity relationships.

Application of Machine Learning in the Design of Piperazine Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, offering powerful tools for the design of new therapeutic agents. nih.gov These computational approaches can significantly accelerate the identification of promising drug candidates and reduce the time and cost associated with traditional drug development pipelines. jocpr.com For piperazine derivatives, ML can be applied to predict biological activities, optimize pharmacokinetic properties, and explore vast virtual chemical libraries.

Machine learning models are trained on large datasets of chemical structures and their associated biological data to identify complex relationships between a molecule's features and its activity. jocpr.com This allows for the rapid prediction of drug-target interactions (DTIs) for novel compounds. jocpr.com

Future applications of machine learning in the design of piperazine derivatives include:

Predictive Modeling: Developing ML models to predict the biological activity of novel piperazine derivatives against specific targets. This involves training algorithms on existing data to learn the structural features that contribute to desired effects. nih.gov

De Novo Design: Using generative models to design entirely new piperazine-based molecules with optimized properties. These models can explore a vast chemical space to propose structures that are likely to be active and possess favorable drug-like characteristics.

ADMET Prediction: Applying machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of piperazine derivatives early in the design process, helping to identify candidates with better pharmacokinetic profiles.

Personalized Medicine: In the long term, ML could help tailor piperazine-based drugs to an individual's genetic and molecular profile, maximizing therapeutic efficacy and minimizing adverse effects. jocpr.com

The use of interpretable machine learning models can also provide insights into the chemical reactivity and decision-making processes of the models, augmenting the creativity and efficiency of chemists in discovering new reactions and molecules. azolifesciences.com

Mechanistic Dissection of Specific Molecular Interactions (Further Detail)

A fundamental understanding of how piperazine derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The piperazine scaffold itself possesses features that facilitate these interactions; its two nitrogen atoms can serve as hydrogen bond donors and acceptors, tuning interactions with receptors and improving properties like water solubility. mdpi.comresearchgate.net

Future research will focus on a more detailed dissection of these molecular interactions for specific piperazine compounds. This involves a combination of biophysical techniques and computational modeling.

Key research areas include:

High-Resolution Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of piperazine derivatives bound to their target proteins. This provides a precise picture of the binding mode and the specific atomic interactions involved. nih.gov

Biophysical Interaction Studies: Employing methods such as fluorescence spectroscopy and circular dichroism to study the binding affinity and conformational changes of target proteins upon interaction with piperazine compounds like the 7-chloroquinoline-triazole conjugate (QP-11) with Human Serum Albumin (HSA). mdpi.com

Molecular Docking and Simulation: Utilizing computational tools to predict the binding poses of piperazine derivatives within the active site of a target protein. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the dynamic behavior of the ligand-protein complex over time. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a lead piperazine compound and evaluating the effect of these changes on its biological activity. This helps to identify the key structural features responsible for target binding and potency.

For instance, studies on piperidine (B6355638) and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists have used molecular modeling to identify putative protein-ligand interactions responsible for their high affinity. nih.gov Such detailed mechanistic insights are essential for optimizing the potency and selectivity of compounds like this compound for their intended biological targets.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to accurately detect and quantify piperazine derivatives at trace levels is essential for a wide range of applications, from pharmaceutical quality control to environmental monitoring and pharmacokinetic studies. Since the basic piperazine structure lacks a strong chromophore, direct detection by UV spectrophotometry is often challenging at low concentrations. jocpr.com This has driven the development of more sensitive and selective analytical methods.

Future research in this area will focus on improving detection limits, enhancing selectivity, and developing methods suitable for complex matrices.

Promising analytical techniques include:

Chromatographic Methods with Derivatization: High-performance liquid chromatography (HPLC) coupled with UV detection following chemical derivatization is a common approach. jocpr.com Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride react with the piperazine nitrogens to form a UV-active or fluorescent derivative, enabling sensitive detection. jocpr.comresearchgate.net

Mass Spectrometry-Based Methods: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) offers high sensitivity and selectivity. researchgate.net Techniques like LC-MS/MS are particularly powerful for identifying and quantifying piperazines in complex biological samples. researchgate.net

Electrochemical Detection: HPLC with electrochemical detection provides a sensitive alternative for the analysis of electroactive compounds. acs.org The use of modified electrodes, such as nickel oxide nanoparticle-modified carbon fiber microelectrodes, can enhance the sensitivity and selectivity of this technique for piperazine-containing drugs. acs.org

A comparison of various analytical methods for piperazine determination is provided below:

TechniquePrincipleAdvantages
HPLC-UV with Derivatization Chromatographic separation followed by UV detection of a derivatized analyte. jocpr.comresearchgate.netReadily available instrumentation, good sensitivity after derivatization. jocpr.com
GC-MS Separation of volatile compounds followed by mass spectrometric detection. researchgate.netHigh resolution and sensitivity, provides structural information.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry. researchgate.netExcellent sensitivity and selectivity, suitable for complex matrices. researchgate.net
Electrochemical HPLC Separation followed by detection based on the electrochemical properties of the analyte. acs.orgHigh sensitivity for electroactive compounds. acs.org

The continued development of these advanced analytical methods will be critical for the detailed study of this compound, including its metabolism and disposition in biological systems.

Role of Piperazine Scaffolds in Material Science or Catalysis (Alternative Applications)

Beyond their well-established role in medicinal chemistry, piperazine scaffolds are emerging as versatile building blocks in material science and catalysis. nih.govnih.gov The unique structural and electronic properties of the piperazine ring, including its ability to act as a ligand and its conformational flexibility, make it attractive for these alternative applications.

Future research is expected to further exploit the potential of piperazine derivatives in the development of advanced materials and novel catalytic systems.

Key areas of application include:

Catalysis: Piperazine derivatives can act as ligands that coordinate with metal centers to form catalysts. nih.gov For example, piperazine moieties have been shown to interact favorably with catalytic zinc atoms in enzymes. nih.gov There is potential to design piperazine-based ligands for a wide range of catalytic transformations.

Metal-Organic Frameworks (MOFs): The piperazine scaffold can be incorporated into the organic linkers used to construct MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis.

CO2 Capture: Piperazine-based materials are being investigated for their ability to capture carbon dioxide. nih.gov The nitrogen atoms in the piperazine ring can reversibly react with CO2, making these materials promising for post-combustion carbon capture technologies.

Antimicrobial Polymers: Piperazine can be incorporated into polymer chains to create materials with antimicrobial properties. rsc.org These polymers can target the cytoplasmic membrane of bacteria, leading to cell death, and have potential applications in wound dressings, textiles, and water purification systems. rsc.org

The exploration of these non-medical applications represents an exciting frontier for piperazine chemistry, potentially uncovering new uses for compounds like this compound in materials science and industrial catalysis.

Q & A

What are the optimal synthetic routes for 1-allyl-4-butyrylpiperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach inspired by piperazine derivative methodologies. For example:

  • Step 1: Allylation of the piperazine ring via nucleophilic substitution, using allyl bromide in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 2: Butyrylation using butyryl chloride in dichloromethane (DCM) with a base like triethylamine to scavenge HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Key Variables:
  • Temperature control during allylation (60–80°C) minimizes side reactions.
  • Stoichiometric ratios (1:1.2 for piperazine:allyl bromide) improve yield .
  • Catalytic Cu(I) or Cu(II) salts can accelerate coupling steps in hybrid methods .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variability in assay conditions or structural analogs. To address this:

  • Standardize Assays: Use validated protocols (e.g., NIH/NCGC guidelines) for cytotoxicity (MTT assay) or receptor binding (radioligand displacement) .
  • Structural Confirmation: Ensure compound integrity via HRMS and 2D-NMR (e.g., NOESY for stereochemistry) to rule out isomer interference .
  • Meta-Analysis: Compare data across studies using tools like PubChem BioActivity Data, filtering for consistent EC50/IC50 values .
    Example: Discrepancies in anticancer activity may stem from cell line-specific sensitivity (e.g., HeLa vs. MCF-7) or impurity-driven false positives .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis:
    • 1H/13C NMR: Assign allyl protons (δ 5.2–5.8 ppm, multiplet) and butyryl carbonyl (δ 170–175 ppm) .
    • 2D-HSQC/HMBC: Resolve piperazine ring connectivity and confirm substitution patterns .
  • Mass Spectrometry: HRMS (ESI+) should match the molecular ion [C11H20N2O]+ with <2 ppm error .
  • IR Spectroscopy: Confirm carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3300 cm⁻¹) .

How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors with known piperazine affinity (e.g., serotonin 5-HT1A, dopamine D2) .
  • Software: Use AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA) .
  • Validation: Compare docking scores (ΔG) with experimental IC50 values. A strong correlation (R² >0.7) supports predictive accuracy .
    Case Study: Docking into 5-HT1A revealed hydrogen bonding between the butyryl carbonyl and Ser159, explaining observed anxiolytic activity in analogs .

What strategies mitigate side reactions during the functionalization of this compound?

Methodological Answer:

  • Protecting Groups: Temporarily block the piperazine nitrogen with Boc or Fmoc during allylation/butyrylation to prevent over-alkylation .
  • Solvent Choice: Use DCM over THF for butyrylation to avoid ring-opening side reactions .
  • Catalysis: Employ Pd(0) for selective cross-couplings (e.g., Suzuki-Miyaura) on the allyl group without affecting the butyryl moiety .

How should researchers design in vitro assays to evaluate the metabolic stability of this compound?

Methodological Answer:

  • Hepatic Microsomes: Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition .
  • Data Interpretation: Calculate half-life (t½) and intrinsic clearance (CLint) using the in vitro t½ equation:
    CLint=ln(2)t½×microsomal proteinincubation volumeCL_{int} = \frac{\ln(2)}{t_{½}} \times \frac{\text{microsomal protein}}{incubation\ volume}
    .

What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation: Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted LogP \sim2.1), critical for blood-brain barrier penetration .
  • pKa Prediction: ADMET Predictor or MarvinSuite identifies basic piperazine nitrogens (pKa \sim8.5), influencing solubility at physiological pH .
  • Solubility: Apply the General Solubility Equation (GSE) with melting point (mp) data (estimated mp: 120–130°C) .

How can researchers validate the selectivity of this compound for a target receptor over off-target proteins?

Methodological Answer:

  • Panel Screening: Test against a receptor panel (e.g., CEREP Psychoactive Panel) at 10 µM, quantifying % inhibition/activation .
  • Cryo-EM/XRPD: Resolve ligand-receptor complexes to identify binding site specificity (e.g., π-π stacking vs. hydrogen bonding) .
  • Kinetic Studies: Measure association/dissociation rates (kon/koff) via surface plasmon resonance (SPR) to differentiate selective vs. non-selective binding .

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